7-benzyl-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione
CAS No.: 332905-29-0
Cat. No.: VC4916112
Molecular Formula: C17H18N4O3S
Molecular Weight: 358.42
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 332905-29-0 |
---|---|
Molecular Formula | C17H18N4O3S |
Molecular Weight | 358.42 |
IUPAC Name | 7-benzyl-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione |
Standard InChI | InChI=1S/C17H18N4O3S/c1-11(22)10-25-16-18-14-13(15(23)20(3)17(24)19(14)2)21(16)9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 |
Standard InChI Key | HOHDKLUFZOQRGI-UHFFFAOYSA-N |
SMILES | CC(=O)CSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Introduction
7-Benzyl-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine derivatives class. It features a purine backbone with a benzyl group and a thioether functional group, contributing to its unique chemical properties and potential biological activities. This compound is of interest in fields such as medicinal chemistry and biochemistry due to its structural resemblance to natural purines, which are crucial components of nucleic acids and play significant roles in cellular metabolism and signaling pathways .
Synthesis
The synthesis of 7-benzyl-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves several key steps, including alkylation and methylation reactions. Specific conditions such as controlled temperature and pressure, along with the use of catalysts, are crucial to enhance yield and purity. Common reagents include alkyl halides for alkylation and methyl iodide or dimethyl sulfate for methylation.
Biological Activities and Potential Applications
Research suggests that compounds with similar structures to 7-benzyl-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione can act as enzyme inhibitors in metabolic pathways relevant to cancer and other diseases. The exact biological targets for this compound require further investigation through biochemical assays. Its potential utility in therapeutic contexts is based on its ability to interact with specific molecular targets such as enzymes and receptors.
Chemical Reactions and Stability
7-Benzyl-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including oxidation. The choice of reagents and reaction conditions significantly influences the outcome of these reactions. The compound is stable under ambient conditions but susceptible to oxidation when exposed to strong oxidizing agents.
Comparison with Similar Compounds
A related compound, 7-benzyl-1,3-dimethyl-8-[(1-methyl-2-oxopropyl)thio]-3,7-dihydro-1H-purine-2,6-dione, has a molecular formula of C18H20N4O3S and a molecular weight of 372.44 g/mol. This compound differs by having an additional methyl group in the oxopropyl moiety, which may affect its chemical and biological properties .
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